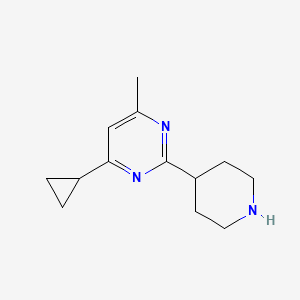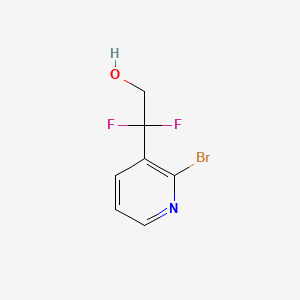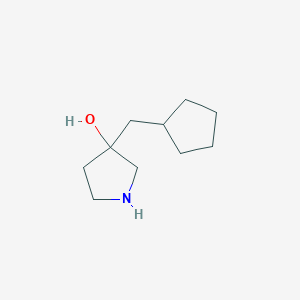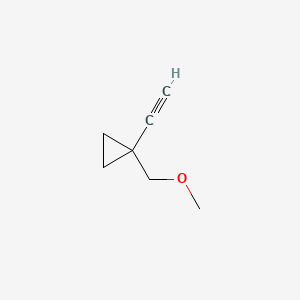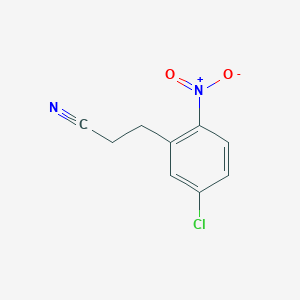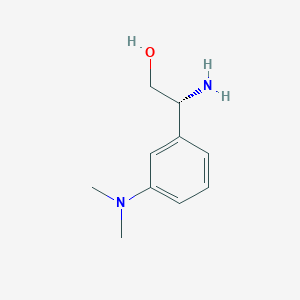
(r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol typically involves the reaction of 3-(dimethylamino)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol has potential applications as a therapeutic agent. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders.
Industry
In industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. This compound may influence neurotransmitter pathways, potentially affecting mood and cognitive functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-phenylethanol: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.
3-(Dimethylamino)phenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.
N,N-Dimethyl-3-aminophenol: Similar structure but lacks the ethan-1-ol backbone, affecting its chemical behavior and uses.
Uniqueness
®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the ethan-1-ol backbone, combined with the dimethylamino-substituted aromatic ring
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[3-(dimethylamino)phenyl]ethanol |
InChI |
InChI=1S/C10H16N2O/c1-12(2)9-5-3-4-8(6-9)10(11)7-13/h3-6,10,13H,7,11H2,1-2H3/t10-/m0/s1 |
Clé InChI |
LKDWGNKNCCWWNS-JTQLQIEISA-N |
SMILES isomérique |
CN(C)C1=CC=CC(=C1)[C@H](CO)N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


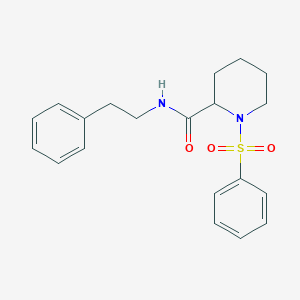
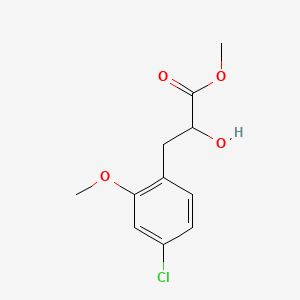
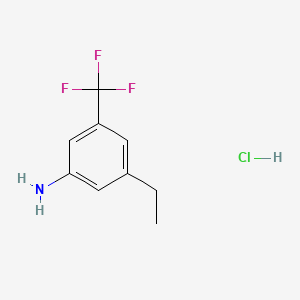
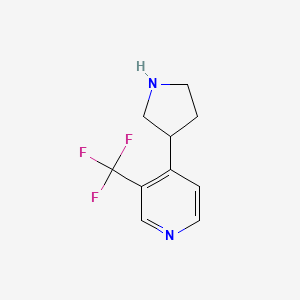
![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)
![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)

![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
